molecular formula C14H11Cl3N2O B3873966 2,4,6-trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline

2,4,6-trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline

Cat. No.: B3873966
M. Wt: 329.6 g/mol
InChI Key: VVNGGLPXEBQLQO-QGMBQPNBSA-N
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Description

2,4,6-Trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline is a complex organic compound characterized by the presence of multiple chlorine atoms and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline typically involves the reaction of 2,4,6-trichloroaniline with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the formation of the Schiff base.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2,4,6-Trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pesticides.

    3-Methoxybenzaldehyde: Another precursor, commonly used in the synthesis of fragrances and flavoring agents.

    2,4,6-Trichloro-N-(3-methyl-2-nitro-imidazol-4-yl)methylideneamino]aniline:

Uniqueness

2,4,6-Trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O/c1-20-11-4-2-3-9(5-11)8-18-19-14-12(16)6-10(15)7-13(14)17/h2-8,19H,1H3/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNGGLPXEBQLQO-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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